

KBP-7018: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: **KBP-7018**
Cat. No.: **B608310**

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Abstract

KBP-7018 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed as a potential therapeutic for idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacokinetics of **KBP-7018**. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery of KBP-7018

The discovery of **KBP-7018** was guided by a lead optimization strategy focused on developing a multi-targeted inhibitor of key kinases implicated in the pathogenesis of IPF. The core chemical scaffold is based on the 2-indolinone structure, a well-established pharmacophore for kinase inhibitors.

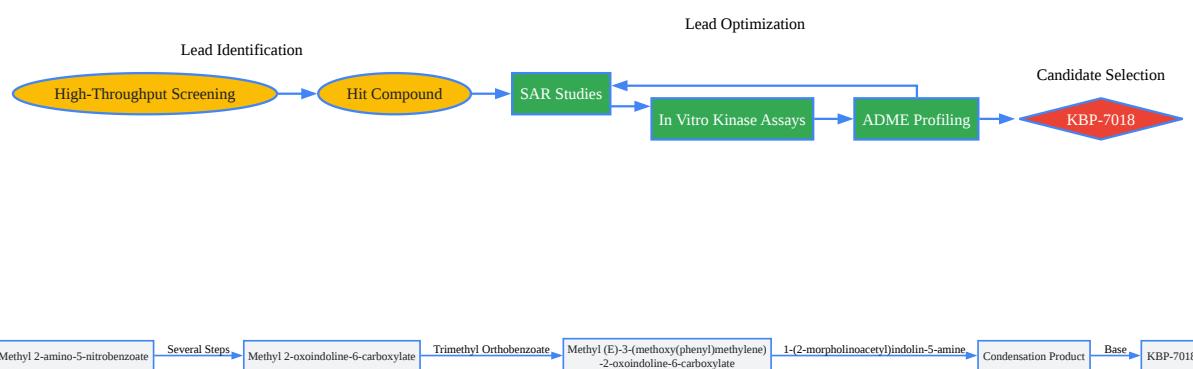
Lead Optimization and Structure-Activity Relationship (SAR)

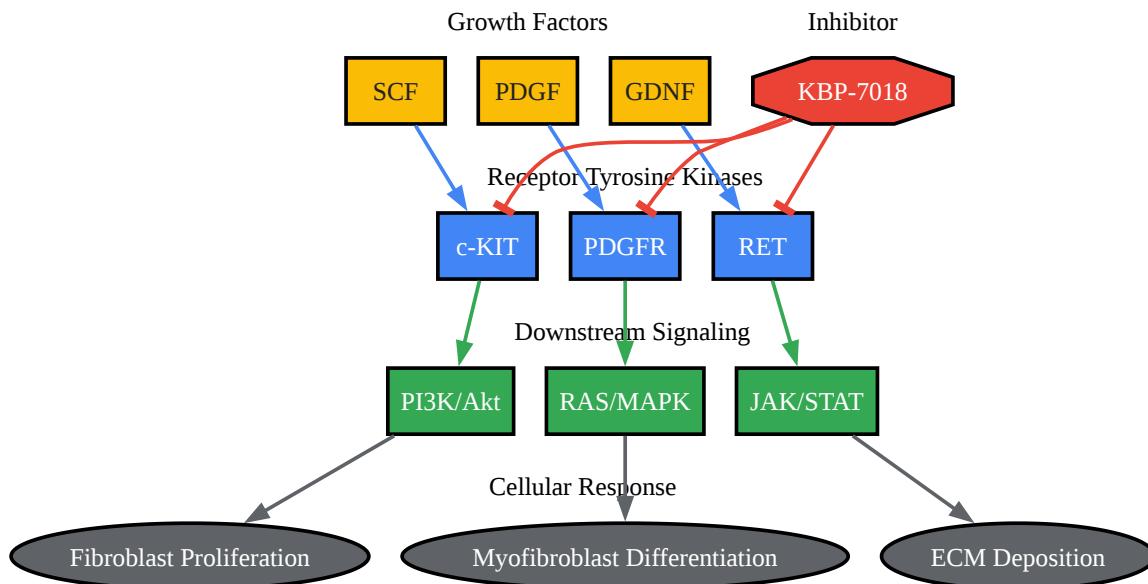
The development of **KBP-7018** involved systematic modifications of the 2-indolinone core to enhance potency, selectivity, and pharmacokinetic properties. The lead optimization process focused on the substitution patterns at the 3-position of the indolinone ring and the N-1 position

of the indoline moiety. The key structural features of **KBP-7018** that contribute to its activity include:

- The (Z)-configuration of the exocyclic double bond: This geometry is crucial for optimal binding to the kinase active site.
- The phenyl group at the methylene bridge: This group occupies a hydrophobic pocket in the kinase domain.
- The morpholinoacetyl group on the indoline nitrogen: This moiety enhances solubility and contributes to the overall pharmacokinetic profile.
- The methyl carboxylate at the 6-position of the indolinone ring: This group is important for target engagement and potency.

The logical progression of the discovery process can be visualized as follows:



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